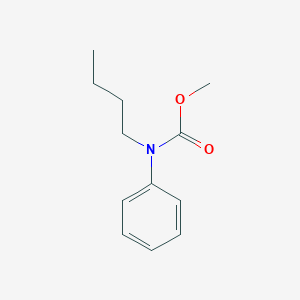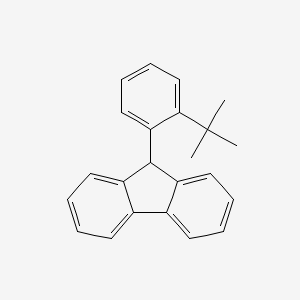
9-(2-Tert-butylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Tert-butylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Tert-butylphenyl)-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. In this process, fluorene is reacted with 2-tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of hydrofluorenes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can participate in electrophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are common examples.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).
Major Products Formed:
Oxidation: Ketones, alcohols.
Reduction: Hydrofluorenes.
Substitution: Halogenated fluorenes.
Scientific Research Applications
9-(2-Tert-butylphenyl)-9H-fluorene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 9-(2-Tert-butylphenyl)-9H-fluorene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluorene core provides a rigid structure that can fit into specific binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
9-Phenyl-9H-fluorene: Lacks the tert-butyl group, resulting in different reactivity and applications.
9-(2-Methylphenyl)-9H-fluorene: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic properties.
9-(2-Isopropylphenyl)-9H-fluorene: Features an isopropyl group, which affects its chemical behavior compared to the tert-butyl derivative.
Uniqueness: 9-(2-Tert-butylphenyl)-9H-fluorene stands out due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where steric hindrance and lipophilicity are crucial factors.
Properties
CAS No. |
62753-75-7 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
9-(2-tert-butylphenyl)-9H-fluorene |
InChI |
InChI=1S/C23H22/c1-23(2,3)21-15-9-8-14-20(21)22-18-12-6-4-10-16(18)17-11-5-7-13-19(17)22/h4-15,22H,1-3H3 |
InChI Key |
FDOTZFXSPPEGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)
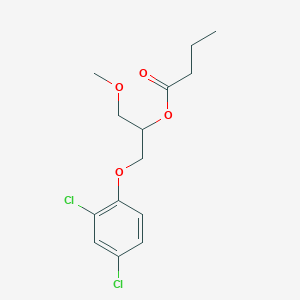

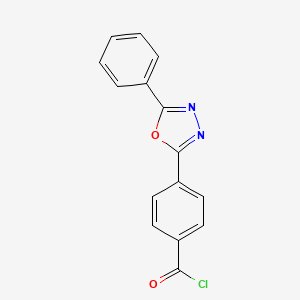

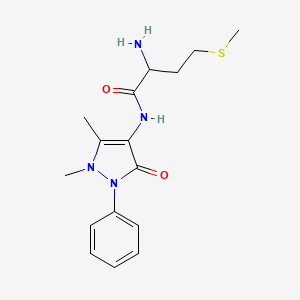
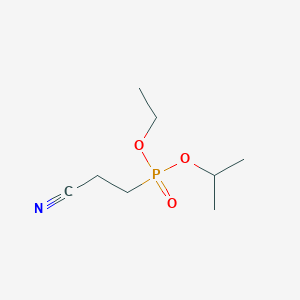
![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
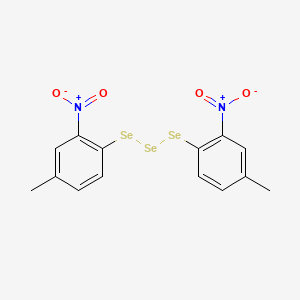
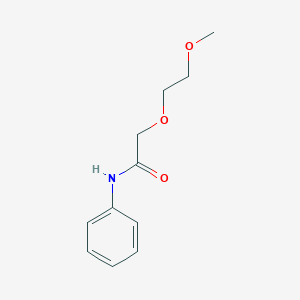

![2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol](/img/structure/B14517565.png)
